(2-Phenylpropyl)(propan-2-yl)amine hydrochloride
Description
(2-Phenylpropyl)(propan-2-yl)amine hydrochloride (CAS 20388-87-8), also known as 2-Phenylpropylamine hydrochloride, is a secondary amine salt featuring a phenylpropyl group and an isopropyl group bonded to a central nitrogen atom. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is structurally characterized by:
- Molecular formula: C₁₂H₂₀ClN
- Molecular weight: 213.75 g/mol
- Key substituents:
- A 2-phenylpropyl group (aromatic ring linked via a three-carbon chain).
- A branched propan-2-yl (isopropyl) group.
The hydrochloride salt forms hydrogen bonds (N⁺–H⋯Cl⁻ and O–H⋯Cl⁻ in hydrated forms), influencing its crystalline structure and solubility .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenyl-N-propan-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)13-9-11(3)12-7-5-4-6-8-12;/h4-8,10-11,13H,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGFLDVPVDDWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride typically involves the alkylation of (2-Phenylpropyl)amine with isopropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylpropyl)(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(2-Phenylpropyl)(propan-2-yl)amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Amines
Substituent Variations on the Amine Nitrogen
Table 1: Comparison of Amine Substituents
Key Observations :
Aromatic Ring Modifications
Table 2: Aromatic Substituent Variations
Key Observations :
- Benzyloxy Substitution : The 4-benzyloxy group in introduces both steric hindrance and a hydrogen-bond acceptor, which could affect receptor binding in pharmacological contexts .
- Trimethylsilyl Group: Silicon substitution (C₁₄H₂₅ClNOSi) significantly increases hydrophobicity, a trait exploited in drug design to improve blood-brain barrier penetration .
Hydrogen Bonding and Crystallization
The hydrochloride salt of the target compound participates in R₂²(22) hydrogen-bonding motifs (N⁺–H⋯Cl⁻ and O–H⋯Cl⁻), as observed in related phenylethylaminium salts . Comparable compounds, such as 2-(4-hydroxyphenyl)-3-(trimethylsilyl)propanaminium chloride, form extended 2D networks via N–H⋯Cl and O–H⋯Cl interactions, which stabilize crystal lattices and influence melting points . In contrast, non-ionic analogs like butyl(2-phenylpropyl)amine lack such strong intermolecular forces, resulting in lower melting points and higher volatility .
Biological Activity
(2-Phenylpropyl)(propan-2-yl)amine hydrochloride is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a phenyl group and a propan-2-yl group attached to an amine. These structural characteristics contribute to its diverse biological activities, making it a subject of interest in research.
The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can significantly influence its biological activity.
Reaction Types
- Oxidation : The amine group can be oxidized to form imines or nitriles.
- Reduction : This process can yield secondary or tertiary amines.
- Substitution : The phenyl group is susceptible to electrophilic aromatic substitution reactions.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. It can function as either an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific mechanism of action may vary depending on the biological system under investigation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : Studies have shown that this compound interacts with specific enzymes, potentially influencing metabolic pathways. For instance, it has been investigated for its effects on lysosomal phospholipase A2 (PLA2G15), which plays a role in lipid metabolism and cellular signaling .
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant effects that could mitigate oxidative stress in biological systems .
- Pharmacological Applications : The compound has been explored for its therapeutic properties, particularly as a precursor for pharmaceutical compounds aimed at treating conditions such as diabetes through inhibition of Dipeptidyl Peptidase IV (DPP-IV) .
Case Studies
Several studies have highlighted the biological significance of this compound:
Study 1: Inhibition of PLA2G15
A study focused on the inhibition of lysosomal phospholipase A2 revealed that certain cationic amphiphilic drugs could predict drug-induced phospholipidosis. The findings indicated that this compound could serve as a model compound for understanding the mechanisms behind drug-induced toxicity .
Study 2: DPP-IV Inhibition
In another study, derivatives of phenylpropylamines were rationally designed to enhance their potency as DPP-IV inhibitors. The results showed that compounds similar to this compound exhibited significant inhibition of DPP-IV activity, comparable to established drugs like omarigliptin .
Comparative Analysis
To further illustrate the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Phenylpropylamine | Lacks propan-2-yl group | Moderate interactions with enzymes |
| 1-Phenylpropan-2-amine | Different substitution pattern | Variable pharmacological properties |
| (2-Methyl-1-phenylpropyl)amine | Contains methyl substitution | Exhibits antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
